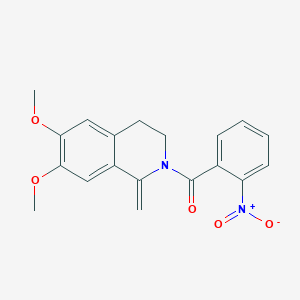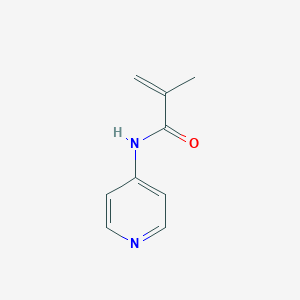![molecular formula C28H30N4O2 B289224 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as MMPIP, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Mecanismo De Acción
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the presynaptic terminals of neurons. The activation of mGluR7 inhibits the release of neurotransmitters, including glutamate and GABA. By blocking the activity of mGluR7, 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone can increase the release of neurotransmitters, leading to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant-like effects, 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to increase the release of glutamate and GABA in the prefrontal cortex and hippocampus, two brain regions involved in cognitive function and emotion regulation. 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its high selectivity for the mGluR7 receptor, which reduces the risk of off-target effects. 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is also relatively easy to synthesize and purify, making it a useful tool for studying the role of mGluR7 in various neurological and psychiatric disorders. However, one of the limitations of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone could focus on several directions, including the development of more potent and selective mGluR7 antagonists, the investigation of the long-term effects of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone on synaptic plasticity and neuronal survival, and the exploration of the potential therapeutic applications of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in various neurological and psychiatric disorders. Additionally, the development of new delivery methods for 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, such as nanoparticles or liposomes, could improve its solubility and bioavailability, making it a more effective tool for in vivo studies.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves several steps, including the reaction of 2-methoxybenzaldehyde with 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylic acid, followed by the condensation of the resulting intermediate with 2-amino-4-methoxybenzoic acid. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In preclinical studies, 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have anxiolytic and antidepressant-like effects in animal models. 3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to improve cognitive function in animal models of schizophrenia.
Propiedades
Fórmula molecular |
C28H30N4O2 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2-[[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C28H30N4O2/c1-20-12-14-22(15-13-20)31-17-16-30(18-21(31)2)19-27-29-24-9-5-4-8-23(24)28(33)32(27)25-10-6-7-11-26(25)34-3/h4-15,21H,16-19H2,1-3H3 |
Clave InChI |
OFMDOZKQUWSBQX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
SMILES canónico |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)



![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)